molecular formula C13H22Si2 B11875951 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane CAS No. 61244-94-8

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane

Cat. No.: B11875951
CAS No.: 61244-94-8
M. Wt: 234.48 g/mol
InChI Key: SUGDTIRKYVZSJV-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane is a chemical compound with the molecular formula C13H22Si2. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a disilane backbone with phenylethenyl and pentamethyl groups attached.

Preparation Methods

The synthesis of 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane typically involves the reaction of phenylacetylene with hexamethyldisilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of hydrosilanes.

    Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Research into its potential biological activity is ongoing, with studies exploring its interactions with biological molecules.

    Medicine: Its potential use in drug delivery systems and as a component in pharmaceuticals is being investigated.

    Industry: It is used in the production of silicone-based materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which 1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane exerts its effects involves its interaction with molecular targets through its silicon atoms and organic groups. The pathways involved can include the formation of reactive intermediates that participate in further chemical transformations. The specific molecular targets and pathways depend on the context of its use, whether in chemical synthesis, biological systems, or industrial applications.

Comparison with Similar Compounds

1,1,1,2,2-Pentamethyl-2-(1-phenylethenyl)disilane can be compared with other similar organosilicon compounds, such as:

    Hexamethyldisilane: Lacks the phenylethenyl group, making it less reactive in certain types of chemical reactions.

    Phenyltrimethylsilane: Contains only one silicon atom and a phenyl group, leading to different reactivity and applications.

    Tetramethyldisilane: Similar backbone but lacks the phenylethenyl group, resulting in different chemical properties.

The uniqueness of this compound lies in its combination of a disilane backbone with both phenylethenyl and pentamethyl groups, which imparts distinct reactivity and versatility in various applications.

Properties

CAS No.

61244-94-8

Molecular Formula

C13H22Si2

Molecular Weight

234.48 g/mol

IUPAC Name

dimethyl-(1-phenylethenyl)-trimethylsilylsilane

InChI

InChI=1S/C13H22Si2/c1-12(13-10-8-7-9-11-13)15(5,6)14(2,3)4/h7-11H,1H2,2-6H3

InChI Key

SUGDTIRKYVZSJV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C(=C)C1=CC=CC=C1

Origin of Product

United States

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